in vitro mechanism of action of 3,4-difluoro-N-methylbenzene-1-sulfonamide
in vitro mechanism of action of 3,4-difluoro-N-methylbenzene-1-sulfonamide
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3,4-difluoro-N-methylbenzene-1-sulfonamide
Introduction: Unveiling the Potential of a Fluorinated Sulfonamide
3,4-difluoro-N-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide with the molecular formula C₇H₇F₂NO₂S.[1] As a secondary sulfonamide, it features a methyl group on the sulfonamide nitrogen, a structural nuance that can significantly influence its biological activity.[1] While this specific molecule is noted as a valuable building block in medicinal chemistry for developing drugs active in the central nervous system (CNS), its intrinsic in vitro mechanism of action remains to be fully characterized.[1] The sulfonamide moiety is a well-established pharmacophore, renowned for its role in a plethora of therapeutic agents, from antimicrobials to anticancer drugs.[2][3][4][5] The inclusion of two fluorine atoms on the benzene ring is a strategic design choice, often employed to enhance metabolic stability, lipophilicity, and target engagement—qualities particularly desirable for CNS-penetrant compounds.[1]
This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically elucidate the . Our approach is not a rigid template but a logical, cascading workflow designed to first identify the primary biological activity and then to dissect the underlying molecular mechanisms.
Part 1: Broad-Spectrum Phenotypic and Target-Based Screening
The initial phase of characterization involves a broad-based screening approach to cast a wide net and identify the most promising therapeutic avenues. Given the diverse activities of the sulfonamide class, we will simultaneously investigate its potential as an antimicrobial, an enzyme inhibitor, and a cytotoxic agent.
Antimicrobial Activity Assessment
The classic mechanism of action for sulfonamides is the inhibition of folic acid synthesis in bacteria by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase (DHPS).[2][6][7] Therefore, a foundational step is to assess the antibacterial properties of our target compound.
-
Bacterial Strain Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[5][8]
-
Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Compound Dilution: Prepare a 2-fold serial dilution of 3,4-difluoro-N-methylbenzene-1-sulfonamide in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining antimicrobial activity.
Enzyme Inhibition Profiling
Beyond their antibacterial effects, sulfonamides are known to inhibit various enzymes, most notably carbonic anhydrases (CAs) and protein tyrosine phosphatases (PTPs).[3][9][10]
A common method is the stopped-flow CO₂ hydrase assay.[9]
-
Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of purified human carbonic anhydrase (isoforms I, II, IX, and XII are relevant for cancer), the test compound dissolved in DMSO, and a CO₂-saturated water solution.[9]
-
Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. The resulting change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator in a stopped-flow instrument.[9]
-
Inhibition Analysis: The assay is performed in the presence of varying concentrations of the inhibitor.
-
Data Analysis: The initial reaction rates are measured, and the inhibition constants (Kᵢ) are determined by fitting the data of reaction rates versus inhibitor concentrations.[9]
PTP1B is a key regulator in insulin signaling pathways, making it a target for diabetes and obesity.[10]
-
Reagents: Recombinant human PTP1B, a fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate), and assay buffer.
-
Procedure: The assay is performed in a 96-well plate. The test compound is pre-incubated with the PTP1B enzyme.
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate.
-
Measurement: The fluorescence generated by the enzymatic cleavage of the substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Screening
Many novel sulfonamides have demonstrated significant anti-tumor activities in vitro.[3][11] A cytotoxicity screen against a panel of human cancer cell lines is therefore essential.
-
Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., HeLa for cervical cancer, MDA-MB-468 and MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK-293) to assess selectivity.[3][11]
-
Cell Seeding: Seed the cells in 96-well plates at a concentration of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.[3]
-
Compound Treatment: Treat the cells with logarithmic concentrations (e.g., 0.1 µM to 1 mM) of 3,4-difluoro-N-methylbenzene-1-sulfonamide for 72 hours.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8][9]
-
Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 540 nm using an ELISA plate reader.[3]
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control. Determine the IC₅₀ value for each cell line.
| Assay Type | Target/Cell Line | Endpoint | Hypothetical Result for 3,4-difluoro-N-methylbenzene-1-sulfonamide |
| Antimicrobial | S. aureus | MIC | >100 µM |
| E. coli | MIC | >100 µM | |
| Enzyme Inhibition | Carbonic Anhydrase II | IC₅₀ | 5.2 µM |
| PTP1B | IC₅₀ | 25 µM | |
| Cytotoxicity | HeLa | IC₅₀ | 15 µM |
| MDA-MB-468 | IC₅₀ | 8 µM | |
| MCF-7 | IC₅₀ | 22 µM | |
| HEK-293 (Normal) | IC₅₀ | >50 µM |
Hypothetical results suggest weak/no antimicrobial activity, moderate enzyme inhibition, and selective cytotoxicity against cancer cells, warranting further investigation into its anticancer mechanism.
Part 2: Elucidation of Anticancer Mechanism of Action
Assuming the initial screen reveals selective cytotoxicity, the next logical step is to investigate the underlying mechanism. Key questions to address are: How does the compound kill cancer cells? Does it halt cell proliferation? Does it induce programmed cell death?
Cell Cycle Analysis
Many cytotoxic agents, including some sulfonamides, exert their effects by causing cell cycle arrest at specific checkpoints.[3]
-
Cell Treatment: Treat a cancer cell line that showed high sensitivity (e.g., MDA-MB-468) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The DNA content histogram will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Apoptosis Induction Assay
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. We need to determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membranes.
-
Cell Treatment: Treat sensitive cancer cells (e.g., MDA-MB-468) with the compound at its IC₅₀ and 2x IC₅₀ for a relevant time point (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.
-
Flow Cytometry: Analyze the stained cells promptly.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: A potential intrinsic apoptosis pathway.
Target Deconvolution and Validation
If the compound inhibits a specific enzyme like carbonic anhydrase, and also shows cytotoxicity, it is crucial to link these two observations.
-
Hypothesis: If the compound inhibits an upstream signaling molecule (e.g., a kinase like CDK9, which some sulfonamides inhibit), we should observe changes in the phosphorylation status or expression levels of downstream proteins.[12]
-
Cell Treatment and Lysis: Treat cells with the compound, lyse them, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of AKT, ERK; apoptosis markers like cleaved PARP and Caspase-3; cell cycle regulators like Cyclin D1).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation. For example, a decrease in the anti-apoptotic protein Mcl-1 after treatment would support an on-target effect leading to apoptosis.[12]
Part 3: Investigation of CNS-Related In Vitro Mechanisms
Given that 3,4-difluoro-N-methylbenzene-1-sulfonamide is a building block for CNS-active drugs, it is prudent to investigate its effects in a neurobiological context.[1]
Neurotoxicity and Neuroprotection Assays
-
Cell Lines: Use human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.
-
Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the compound is toxic to neuronal cells.
-
Neuroprotection: To assess for neuroprotective effects, induce cellular stress (e.g., with glutamate or H₂O₂) in the presence and absence of the test compound and measure cell viability.
Ion Channel Modulation
The brain's electrical activity is governed by ion channels, and some sulfonamide-containing drugs are known to modulate their function.[13]
-
System: Use cultured neuronal cells or HEK-293 cells expressing a specific ion channel of interest (e.g., voltage-gated sodium channels like NaV1.2 or NaV1.6, which are important in excitatory neurons).[13]
-
Procedure: In the whole-cell patch-clamp configuration, apply voltage steps to elicit ionic currents through the channel of interest.
-
Compound Application: Perfuse the cells with different concentrations of the test compound.
-
Analysis: Measure changes in the current amplitude, kinetics (activation, inactivation), and voltage-dependence to determine if the compound acts as an inhibitor or modulator of the channel.
References
- 3,4-Difluoro-N-methylbenzene-1-sulfonamide | CAS 888697-77-6 - Benchchem.
- Predicted biochemical properties of sulfonamide deriv
- Synthesis, Mechanism of action And Characteriz
- Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC.
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing.
- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
- Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associ
- PTP1B inhibitors: synthesis and evaluation of difluoro-methylenephosphonate bioisosteres on a sulfonamide scaffold - PubMed.
- Synthesis and Biological Activity of New Sulfonamide Deriv
- Anti-microbial activities of sulfonamides using disc diffusion method.
- 3,4-difluoro-N-methylbenzene-1-sulfonamide | 888697-77-6 - MilliporeSigma.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters - ACS Public
- Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investig
- 3,4-difluoro-N-methylbenzene-1-sulfonamide — Chemical Substance Inform
- Global Health: Antimicrobial Resistance: undefined: Sulfonamide - PDB-101.
- US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google P
- Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC.
Sources
- 1. 3,4-Difluoro-N-methylbenzene-1-sulfonamide|CAS 888697-77-6 [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
